Cas no 1805694-73-8 (Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate)

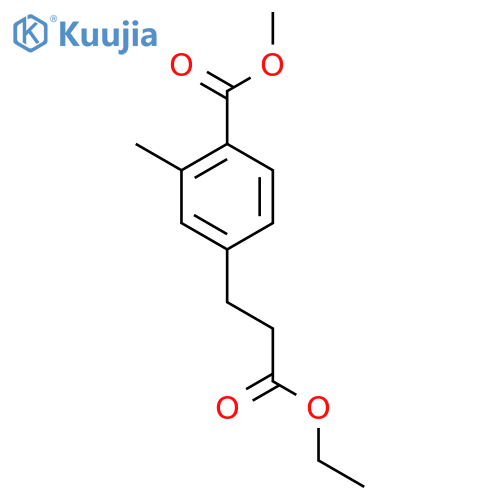

1805694-73-8 structure

商品名:Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate

CAS番号:1805694-73-8

MF:C14H18O4

メガワット:250.290324687958

CID:5008435

Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate

-

- インチ: 1S/C14H18O4/c1-4-18-13(15)8-6-11-5-7-12(10(2)9-11)14(16)17-3/h5,7,9H,4,6,8H2,1-3H3

- InChIKey: JHMCIOOPHSCZMP-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CCC1C=CC(C(=O)OC)=C(C)C=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 288

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 52.6

Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010004926-1g |

Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate |

1805694-73-8 | 97% | 1g |

1,445.30 USD | 2021-07-06 | |

| Alichem | A010004926-250mg |

Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate |

1805694-73-8 | 97% | 250mg |

475.20 USD | 2021-07-06 | |

| Alichem | A010004926-500mg |

Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate |

1805694-73-8 | 97% | 500mg |

798.70 USD | 2021-07-06 |

Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1805694-73-8 (Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量